molecular formula C8H8N2S B7809491 4-methyl-1H-benzimidazole-2-thiol

4-methyl-1H-benzimidazole-2-thiol

Cat. No.: B7809491
M. Wt: 164.23 g/mol
InChI Key: UDQCDDZBBZNIFA-UHFFFAOYSA-N
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Description

Octanitrocubane is a highly energetic compound with the molecular formula C8(NO2)8. It is a proposed high explosive that is shock-insensitive, meaning it is not readily detonated by shock. The compound is notable for its unique cubane structure, where each of the eight hydrogen atoms in cubane is replaced by a nitro group (NO2).

Preparation Methods

The synthesis of octanitrocubane is complex and lengthy. It begins with cubane, a rare starting material. The process involves multiple steps of nitration, where nitro groups are introduced into the cubane structure. The reaction conditions are highly controlled, requiring specific temperatures and solvents to ensure the correct placement of nitro groups. Industrial production methods are not well-established due to the difficulty and expense of synthesizing cubane and the subsequent nitration steps.

Chemical Reactions Analysis

Octanitrocubane undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be oxidized further, although this is not common due to the already high oxidation state.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: Nitro groups can be substituted with other functional groups, although this is challenging due to the stability of the nitro groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions but can include various substituted cubanes or reduced forms of octanitrocubane.

Scientific Research Applications

Octanitrocubane has several scientific research applications:

    Chemistry: It is studied for its unique structure and high energy content. Researchers are interested in its potential as a high-performance explosive.

    Biology: There is limited application in biology due to its explosive nature.

    Medicine: Similarly, its use in medicine is restricted due to safety concerns.

Mechanism of Action

The mechanism by which octanitrocubane exerts its effects is primarily through its decomposition into carbon dioxide and nitrogen gas. The presence of strained chemical bonds in the cubane structure stores potential energy, which is released upon decomposition. This results in a highly expansive breakdown, contributing to its explosive power.

Comparison with Similar Compounds

Octanitrocubane is compared with other high-energy materials such as:

    Heptanitrocubane: Slightly less nitrated but believed to have marginally better performance due to a better oxygen balance.

    Octafluorocubane: Another cubane derivative with different substituents.

    TNT (Trinitrotoluene): A well-known explosive that is less powerful but more readily available.

Octanitrocubane is unique due to its high energy content and shock insensitivity, making it a promising candidate for high-performance explosives.

Properties

IUPAC Name

4-methyl-1H-benzimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCDDZBBZNIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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